N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune system. TAK-659 has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide selectively inhibits the activity of BTK, a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which produce antibodies that help the body fight infections. Inhibition of BTK by N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide leads to the suppression of B cell activity, which can be beneficial in treating diseases where B cells play a pathogenic role, such as autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been shown to inhibit the growth of cancer cells and suppress the activity of B cells in autoimmune disorders. N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in lab experiments is its selectivity and potency against BTK. This allows for specific inhibition of B cell activity, which can be useful in studying the role of B cells in different diseases. However, the use of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in lab experiments is limited by its cost and availability, as well as the need for specialized equipment and expertise to conduct the experiments.
Orientations Futures
There are several future directions for the research and development of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide. One direction is the evaluation of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Additionally, the role of BTK in other diseases, such as neurodegenerative disorders and infectious diseases, could be explored using N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide and other BTK inhibitors.
Méthodes De Synthèse
The synthesis of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-bromo-2-propoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-5-amino-1H-tetrazole and thiourea to give the desired product, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide. The synthesis has been reported in several publications, including a patent by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. In preclinical studies, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has shown promising results in inhibiting the growth of cancer cells and suppressing the activity of B cells in autoimmune disorders. Several clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in patients with different types of cancer and autoimmune disorders.
Propriétés
Formule moléculaire |
C14H18N6O2S |
---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[(2-ethyltetrazol-5-yl)carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C14H18N6O2S/c1-3-9-22-11-7-5-10(6-8-11)12(21)15-14(23)16-13-17-19-20(4-2)18-13/h5-8H,3-4,9H2,1-2H3,(H2,15,16,18,21,23) |
Clé InChI |
ZSKFUSJEYQQQKQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.